molecular formula C7H9Br2N B1522082 2-(Bromomethyl)-3-methylpyridine hydrobromide CAS No. 1189920-82-8

2-(Bromomethyl)-3-methylpyridine hydrobromide

Cat. No. B1522082
CAS RN: 1189920-82-8
M. Wt: 266.96 g/mol
InChI Key: SHPPTUCLKVAONH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylpyridine hydrobromide is a pyridine derivative . It is a white to pink to orange-brown powder or crystals . The molecular formula is C6H6BrN .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-3-methylpyridine hydrobromide is represented by the SMILES string BrCC1=CC=CC=N1 . This indicates that the molecule consists of a pyridine ring with a bromomethyl group attached.


Physical And Chemical Properties Analysis

2-(Bromomethyl)-3-methylpyridine hydrobromide is a white to pink to orange-brown powder or crystals . It has a molecular weight of 252.94 g/mol . The melting point ranges from 149.0°C to 152.0°C .

Scientific Research Applications

Intramolecular Bromoamination Reactions
The compound 2-(bromomethyl)-3-methylpyridine hydrobromide serves as a key intermediate in intramolecular bromoamination reactions. For instance, its application has been demonstrated in the synthesis of bromomethylpyrrolidines and aziridines, showcasing its utility in constructing nitrogen-containing heterocycles. This process exemplifies the compound's role in facilitating the formation of complex molecular architectures from simpler precursors through bromination and subsequent reaction steps (Horning & Muchowski, 1974).

Polymerization Studies
2-(Bromomethyl)-3-methylpyridine hydrobromide has also found applications in polymer science. It participates in the solution polymerization of substituted pyridines, leading to the formation of poly(methylenepyridinium)s. Studies involving this compound have contributed to understanding the reactivity and polymerization mechanisms of pyridine derivatives, significantly impacting materials science (Monmoton, Lefebvre, & Fradet, 2008).

Synthetic Organic Chemistry
In synthetic organic chemistry, 2-(bromomethyl)-3-methylpyridine hydrobromide is employed for the aminomethylation of pyridines, leading to the synthesis of various sulfur-containing amino and hydroxymethyl derivatives. These reactions demonstrate the compound's versatility in enabling functional group interconversions and the synthesis of derivatives with potential biological activity (Smirnov, Kuz’min, & Kuznetsov, 2005).

Grignard Reaction in Pyridine Derivatives Synthesis
The Grignard reaction utilizes 2-(bromomethyl)-3-methylpyridine hydrobromide for generating pyridine derivatives, illustrating its role in forming carbon-carbon bonds. This application is crucial for constructing complex molecules, offering a pathway to synthesize various pyridine-based compounds with diverse functional groups (Proost & Wibaut, 1940).

Reactivity Studies and Halogen Migration
Research on the reactivity of brominated pyridines, including compounds like 2-(bromomethyl)-3-methylpyridine hydrobromide, has provided insights into halogen migration and the formation of halogenated pyridines. These studies are fundamental in understanding the chemical behavior of brominated organics and their transformations under various conditions (Wibaut, Haayman, & Dijk, 2010).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . If swallowed, one should rinse the mouth and avoid inducing vomiting . If inhaled, the affected person should be moved to fresh air and kept at rest .

properties

IUPAC Name

2-(bromomethyl)-3-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPTUCLKVAONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660024
Record name 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-methylpyridine hydrobromide

CAS RN

1189920-82-8
Record name 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-3-methylpyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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